rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine, also known as Rel-106, is a synthetic compound that has been studied for its potential therapeutic uses. This molecule belongs to a class of compounds called spirocyclic amines, which have been shown to have a range of biological activities.
Scientific Research Applications
Chiral Resolution Reagent
(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, related to rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine, is a synthetic chiral resolution reagent. It reacts with α-chiral primary and secondary amines through regioselective ring-opening, allowing for straightforward identification and quantification of diastereomeric products. This fluorinated compound is versatile for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Stereoselective Isomerizations
Research has shown stereoselective isomerization of rel-(2R,4S,5R)-4-(2′-chloro-3′-methoxyphenyl)-2,5-dimethyl-1, 3-dioxolane, closely related to rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine. This process yields specific stereochemistries in benzopyrans, highlighting the importance of such compounds in studying molecular stereochemistry (Giles, Green, & Li, 2005).
Antibacterial and Antioxidant Properties
A study on 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine, similar in structure to rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine, revealed significant antibacterial activity in certain compounds. These findings are crucial in the exploration of new antibacterial agents (Арутюнян et al., 2012).
Coordination in Complexes
Research on oxorhenium(V) complexes with tetradentate Schiff bases indicates different coordination modes. This research is relevant as it helps understand the complex interactions and stability of such compounds, which are structurally related to rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine (Gerber, Luzipo, & Mayer, 2005).
Synthesis and Structural Characterization
The synthesis and structural characterization of oxamidato-bridged Re(I)-based supramolecular rectangles, involving compounds similar to rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine, contribute to understanding the structural and functional properties of these complexes (Nagarajaprakash et al., 2014).
Photoluminescent Properties
The study of photoluminescent properties in rhenium(I) complexes bearing remote amine groups provides insights into the photophysical behavior of such complexes. This research is crucial for developing new materials with specific photoluminescent properties (Palion-Gazda et al., 2022).
properties
IUPAC Name |
(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c11-7-2-1-6(5-8(7)12)10-9(13)3-4-14-10/h1-2,5,9-10H,3-4,13H2/t9-,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGZVSPVFCLHES-ZJUUUORDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1N)C2=CC(=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1N)C2=CC(=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine | |
CAS RN |
2307780-80-7 |
Source
|
Record name | rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.